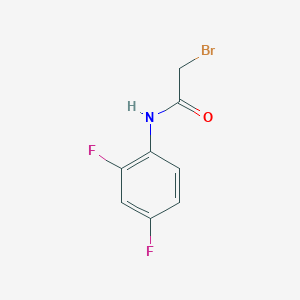

2-bromo-N-(2,4-difluorophenyl)acetamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-N-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFFURNQKMXKPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392294 | |

| Record name | 2-bromo-N-(2,4-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149053-57-6 | |

| Record name | 2-bromo-N-(2,4-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-bromo-N-(2,4-difluorophenyl)acetamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-bromo-N-(2,4-difluorophenyl)acetamide, a halogenated aromatic acetamide derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this document consolidates information on its fundamental properties, alongside data from structurally similar compounds to provide a contextual understanding. A general synthesis protocol is outlined, and safety considerations are summarized. Currently, there is no publicly available information regarding the biological activity or associated signaling pathways of this compound.

Introduction

This compound belongs to the class of N-aryl-alpha-haloacetamides, a scaffold that is a common feature in a variety of biologically active molecules. The presence of a bromoacetyl group provides a reactive site for nucleophilic substitution, making it a potentially useful building block in the synthesis of more complex molecules. The difluorophenyl moiety can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide aims to provide a foundational resource for researchers interested in this compound, while also highlighting the current gaps in its experimental characterization.

Physical and Chemical Properties

Table 1: Identifiers for this compound

| Property | Value |

| CAS Number | 149053-57-6 |

| Molecular Formula | C₈H₆BrF₂NO |

| Molecular Weight | 250.05 g/mol |

| MDL Number | MFCD02974395 |

Table 2: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Unavailable) | N-(2-bromo-4-fluorophenyl)acetamide[1] | N-(2-bromo-4,5-difluorophenyl)acetamide[2] | 2-(4-bromo-2-fluorophenyl)acetamide[3] |

| Appearance | Solid (Predicted) | Not Available | White to off-white Solid | Not Available |

| Melting Point | Not Available | 117-119 °C | Not Available | Not Available |

| Boiling Point | Not Available | 337.5 ± 32.0 °C at 760 mmHg | 323.327 °C | 370.3 ± 32.0 °C (Predicted) |

| Density | Not Available | 1.6 ± 0.1 g/cm³ | 1.7 g/cm³ | 1.617 ± 0.06 g/cm³ (Predicted) |

| Solubility | Not Available | Not Available | Not Available | Not Available |

Note: Properties for related compounds are provided for comparative purposes and may not be representative of this compound.

Spectroscopic Data:

No specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified in the available literature. Researchers synthesizing this compound will need to perform full spectral characterization.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in published literature. However, a general and widely used method for the synthesis of N-aryl-2-bromoacetamides is the acylation of the corresponding aniline with bromoacetyl halide.

General Synthesis of N-aryl-2-bromoacetamides

This protocol describes a general procedure that can be adapted for the synthesis of this compound.

Reaction:

2,4-difluoroaniline reacts with bromoacetyl bromide or bromoacetyl chloride in the presence of a base to yield this compound.

Materials:

-

2,4-difluoroaniline

-

Bromoacetyl bromide or bromoacetyl chloride

-

A suitable base (e.g., triethylamine, pyridine, or aqueous sodium bicarbonate)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

-

Standard laboratory glassware and equipment for synthesis and purification.

Procedure:

-

Dissolution: Dissolve 2,4-difluoroaniline (1 equivalent) in the chosen anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add the base (1.1-1.2 equivalents) to the solution.

-

Acylation: Slowly add bromoacetyl halide (1 equivalent), dissolved in a small amount of the same solvent, to the cooled reaction mixture.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. If an organic solvent was used, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Diagram of the General Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no available information in the scientific literature or public databases regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. The potential biological effects of this compound remain an area for future investigation.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for structurally similar N-aryl-2-bromoacetamides, the following precautions should be observed.[1] This class of compounds is often classified as acutely toxic if swallowed or in contact with skin, and can cause skin and serious eye irritation.

General Safety Recommendations:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical compound with potential applications in organic synthesis and drug discovery. This guide has summarized the currently available information on its physical and chemical properties, drawing comparisons with related compounds where direct data is lacking. A general synthetic protocol has been provided to aid researchers in its preparation. The complete absence of data on its biological activity underscores the need for further research to explore the potential of this molecule. All handling of this and related compounds should be conducted with appropriate safety precautions.

References

2-bromo-N-(2,4-difluorophenyl)acetamide CAS number and molecular weight

For research, scientific, and drug development professionals.

This technical guide provides a summary of the available information for 2-bromo-N-(2,4-difluorophenyl)acetamide, a halogenated aromatic acetamide. Due to the limited publicly available research on this specific compound, this document outlines its fundamental properties and presents a hypothetical synthesis protocol based on established chemical reactions for structurally related molecules.

Core Compound Information

CAS Number: 149053-57-6 Molecular Weight: 250.05 g/mol

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 149053-57-6 |

| Molecular Formula | C₈H₆BrF₂NO |

| Molecular Weight | 250.05 g/mol |

Hypothetical Synthesis Protocol

Disclaimer: The following is a generalized, hypothetical experimental protocol for the synthesis of this compound. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

The proposed synthesis is a two-step process involving the acylation of 2,4-difluoroaniline with bromoacetyl bromide.

Step 1: Acylation of 2,4-difluoroaniline

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, dissolve 2,4-difluoroaniline in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an equimolar amount of bromoacetyl bromide, optionally dissolved in the same solvent, to the cooled solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture may be washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any acid byproduct, followed by a brine wash.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Potential Biological Significance

While no specific biological activity has been reported for this compound, the broader class of N-aryl-2-bromoacetamides and related structures have been investigated for various biological activities. For instance, some N-aryl mercaptoacetamides have been explored as potential inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. Additionally, various acetamide derivatives have been studied for their potential antimicrobial and antifungal properties.

The presence of the bromoacetyl group makes this compound a potential alkylating agent, capable of reacting with nucleophilic residues in biological macromolecules. This reactivity could form the basis for future research into its potential as an enzyme inhibitor or a probe for studying biological pathways.

Safety and Handling

No specific toxicity data is available for this compound. However, based on its structure as a bromoacetamide derivative, it should be handled with care. Bromoacetamides are often irritants and can be lachrymatory. They are also potential alkylating agents and should be treated as potentially toxic.

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and emergency procedures.

This document is intended for informational purposes for a professional audience and should not be considered a substitute for rigorous, experimentally validated data.

2-bromo-N-(2,4-difluorophenyl)acetamide IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-(2,4-difluorophenyl)acetamide, a halogenated aromatic amide. Due to the limited availability of published data on this specific compound, this document focuses on its fundamental chemical properties, a proposed synthesis protocol based on established chemical reactions, and a general workflow for its preparation. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related molecules.

Chemical Identity and Properties

This compound is an organic compound characterized by an acetamide group where the nitrogen is attached to a 2,4-difluorophenyl ring, and a bromine atom is substituted on the acetyl methyl group.

IUPAC Name and Structure

Physicochemical Data

Specific experimental data for the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Weight | 250.05 g/mol | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Proposed Synthesis Protocol

Reaction Scheme

Materials and Reagents

-

2,4-Difluoroaniline

-

Bromoacetyl bromide

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Experimental Procedure

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,4-difluoroaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.1 equivalents) to the stirred solution.

-

Acylation: Dissolve bromoacetyl bromide (1.05 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding distilled water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways for this compound. While some acetamide derivatives have been investigated for various biological activities, including antioxidant and anti-inflammatory properties, it is not appropriate to extrapolate these findings to the title compound without specific experimental evidence.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

References

Crystal Structure of 2-bromo-N-(phenyl)acetamide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-bromo-N-(phenyl)acetamide derivatives, with a focus on compounds featuring di- and mono-fluorinated phenyl rings. While the crystal structure for 2-bromo-N-(2,4-difluorophenyl)acetamide is not publicly available in the searched crystallographic databases, this document summarizes the crystallographic data for closely related analogues. The presented data offers valuable insights into the conformational properties, intermolecular interactions, and crystal packing of this class of compounds, which is crucial for rational drug design and development.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of 2-bromo-N-(phenyl)acetamide derivatives, allowing for a comparative analysis of their solid-state structures.

| Compound Name | Formula | Molar Mass ( g/mol ) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide | C₁₄H₁₀BrF₂NO | 326.14 | Orthorhombic | P2₁2₁2₁ | 4.9136 | 6.0218 | 42.514 | 90 | 90 | 90 | 1257.96 | 4 |

| 2,2-Dibromo-N-(4-fluorophenyl)acetamide | C₈H₆Br₂FNO | 310.96 | Monoclinic | P2₁/c | 9.746 | 10.980 | 9.426 | 90 | 96.33 | 90 | 1002.5 | 4 |

| 2-Bromo-N-(4-bromophenyl)acetamide | C₈H₇Br₂NO | 292.97 | Monoclinic | P2₁/n | 4.4987 | 23.152 | 9.1098 | 90 | 99.713 | 90 | 935.22 | 4 |

Experimental Protocols

The methodologies for the synthesis and single-crystal X-ray diffraction analysis of these derivatives generally follow established procedures in synthetic chemistry and crystallography.

General Synthesis of N-(Aryl)acetamide Derivatives

The synthesis of N-aryl acetamide derivatives is typically achieved through the reaction of a substituted aniline with an appropriate acyl halide or carboxylic acid. For the compounds listed, a general synthetic pathway is illustrated below.

Detailed Protocol for 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Synthesis: A mixture of 4-bromophenylacetic acid and 3,4-difluoroaniline is treated with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). A catalytic amount of a base, for instance, 4-dimethylaminopyridine (DMAP), may also be added. The reaction is typically stirred at room temperature for several hours. After completion, the reaction mixture is filtered, and the filtrate is washed successively with dilute acid, base, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the pure acetamide derivative.[1]

Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Data Collection and Structure Refinement: A suitable single crystal is mounted on a diffractometer. The data collection is performed at a specific temperature (e.g., 173 K or 293 K) using a specific radiation source (e.g., Cu Kα or Mo Kα). The collected data is then processed, which includes cell refinement, data reduction, and absorption correction. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-bromo-N-(phenyl)acetamide derivatives is predominantly governed by a network of intermolecular hydrogen bonds. The amide group (-CONH-) is a key functional group that facilitates the formation of these interactions.

In the crystal structure of 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, molecules are linked by N—H···O hydrogen bonds, forming infinite chains.[1][2] Additionally, weaker C—H···O and C—H···F interactions contribute to the stability of the crystal packing.[1] Similarly, in 2-bromo-N-(4-bromophenyl)acetamide, the molecules are organized into supramolecular chains along the c-axis through N—H···O hydrogen bonds.[3] In the case of 2,2-dibromo-N-(4-fluorophenyl)acetamide, both C—H···O and N—H···O hydrogen bonds are observed, which link the molecules into chains.[4]

The presence of halogen atoms (Br and F) in these molecules can also lead to halogen bonding and other weak intermolecular interactions, which can influence the overall crystal packing and, consequently, the physicochemical properties of the solid state. A thorough understanding of these interactions is vital for crystal engineering and the design of new materials with desired properties.

References

- 1. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1762-0311 — ChemDiv Screening compound N-(2-bromo-4,6-difluorophenyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide [chemdiv.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. journals.iucr.org [journals.iucr.org]

Spectroscopic and Synthetic Profile of 2-bromo-N-(2,4-difluorophenyl)acetamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a summary of available information and predictive analysis for 2-bromo-N-(2,4-difluorophenyl)acetamide (CAS No. 149053-57-6). As of the latest literature and database search, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is not publicly available. The data presented herein is therefore predictive, based on the analysis of structurally similar compounds. A plausible synthetic protocol is provided based on established chemical methodologies.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of closely related analogs, including N-(2-bromo-4-fluorophenyl)acetamide, 2-bromo-N-(4-fluorophenyl)acetamide, and other halogenated N-phenylacetamides.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.2 - 8.4 | m | 1H | Ar-H (H6) | Expected to be a multiplet due to coupling with F and H5. |

| ~7.0 - 7.2 | m | 2H | Ar-H (H3, H5) | Complex multiplet due to F-H and H-H couplings. |

| ~4.0 - 4.2 | s | 2H | CH₂Br | Singlet for the methylene protons. |

| ~8.0 - 8.5 | br s | 1H | NH | Broad singlet, chemical shift can be variable. |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~164 - 166 | C=O | Amide carbonyl carbon. |

| ~155 - 160 (d, J ≈ 250 Hz) | C-F (C2 or C4) | Carbon directly attached to fluorine, showing a large coupling constant. |

| ~153 - 158 (d, J ≈ 250 Hz) | C-F (C4 or C2) | Carbon directly attached to fluorine, showing a large coupling constant. |

| ~125 - 130 (d) | Ar-C | Aromatic carbons. |

| ~120 - 125 (d) | Ar-C | Aromatic carbons. |

| ~110 - 115 (d) | Ar-C | Aromatic carbons. |

| ~105 - 110 (t) | Ar-C | Aromatic carbon between the two fluorine atoms. |

| ~28 - 32 | CH₂Br | Methylene carbon attached to bromine. |

Table 3: Predicted IR and Mass Spectrometry Data

| Spectroscopic Method | Predicted Key Peaks/Fragments |

| IR (Infrared) Spectroscopy | ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch, Amide I), ~1540 cm⁻¹ (N-H bend, Amide II), ~1200-1000 cm⁻¹ (C-F stretch) |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺: m/z 250/252 (presence of Br isotope pattern). Key Fragments: [M-CH₂Br]⁺, [M-Br]⁺, fragments corresponding to the difluoroaniline moiety. |

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via the acylation of 2,4-difluoroaniline with bromoacetyl bromide. This is a standard and reliable method for the formation of α-bromoacetamides.

Materials and Reagents:

-

2,4-Difluoroaniline

-

Bromoacetyl bromide

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,4-difluoroaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: While stirring vigorously, add a solution of bromoacetyl bromide (1.1 eq.) in anhydrous dichloromethane dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Safety Precautions: Bromoacetyl bromide is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Visualizations

The following diagrams illustrate the proposed synthetic workflow.

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of reactants to product in the synthesis.

The Multifaceted Mechanisms of Action of Substituted Phenylacetamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylacetamides represent a versatile class of chemical compounds with a broad spectrum of pharmacological activities, positioning them as promising candidates in drug discovery and development. Their structural diversity allows for the fine-tuning of their biological effects, leading to the identification of potent sodium channel blockers, anticonvulsants, analgesics, anti-inflammatory agents, alpha-1A adrenergic receptor antagonists, and transient receptor potential melastatin 4 (TRPM4) channel inhibitors. This technical guide provides an in-depth exploration of the core mechanisms of action of substituted phenylacetamides, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Voltage-Gated Sodium Channel Blockade

A primary mechanism of action for a significant number of substituted phenylacetamides is the blockade of voltage-gated sodium channels (VGSCs). This action is fundamental to their efficacy as local anesthetics, anticonvulsants, and neuroprotective agents. By binding to the sodium channel, these compounds stabilize the inactivated state of the channel, thereby reducing the influx of sodium ions and dampening neuronal excitability.

Quantitative Data: Inhibition of Voltage-Gated Sodium Channels

The potency of substituted phenylacetamides as sodium channel blockers is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of substituted phenylacetamides against voltage-gated sodium channels, often determined using electrophysiological or radioligand binding assays.

| Compound ID/Name | Target/Assay | IC50 (µM) | Reference |

| PD 85639 | Veratridine-stimulated Na+ influx in CHO cells (Type IIA Na+ channels) | 0.13 | [1][2] |

| Compound 37 (phenytoin-lidocaine hybrid) | [3H]-batrachotoxin binding | 6 | [3] |

| Phenytoin | [3H]-batrachotoxin binding | 40 | [3] |

| Mexiletine | Peak NaV1.5 current | 47.0 ± 5.4 | [4] |

| Lamotrigine | Peak NaV1.5 current (Vhold = -95 mV) | 28.8 ± 4.0 | [4] |

Experimental Protocol: Whole-Cell Patch Clamp Recording for Sodium Channel Activity

This protocol outlines the fundamental steps for assessing the effect of substituted phenylacetamides on voltage-gated sodium channels using the whole-cell patch-clamp technique.

Objective: To measure the inhibitory effect of a test compound on sodium currents in a neuronal or heterologous expression system.

Materials:

-

Cell line expressing the target sodium channel subtype (e.g., HEK293 cells)

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4)

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)

-

Test compound stock solution (in DMSO)

-

Patch clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Microscope

Procedure:

-

Culture cells expressing the target sodium channel on glass coverslips.

-

Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

-

Approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a negative holding potential (e.g., -100 mV) to keep the sodium channels in a closed state.

-

Elicit sodium currents by applying depolarizing voltage steps (e.g., to -10 mV).

-

Record baseline sodium currents in the absence of the test compound.

-

Perfuse the recording chamber with the external solution containing the test compound at various concentrations.

-

Record sodium currents in the presence of the test compound.

-

Wash out the compound with the external solution to assess the reversibility of the effect.

-

Analyze the data by measuring the peak sodium current amplitude at each concentration and calculate the IC50 value by fitting the concentration-response data to the Hill equation.[5][6][7][8]

Signaling Pathway and Experimental Workflow

Anticonvulsant Activity

The ability of substituted phenylacetamides to modulate neuronal excitability makes them effective anticonvulsant agents. This activity is often linked to their sodium channel blocking properties, but other mechanisms may also contribute. The maximal electroshock (MES) seizure test is a standard preclinical model used to evaluate the efficacy of compounds against generalized tonic-clonic seizures.

Quantitative Data: Anticonvulsant Efficacy

The anticonvulsant potency is typically expressed as the median effective dose (ED50) required to protect 50% of the animals from seizures in a specific test.

| Compound | Test | ED50 (mg/kg, i.p.) | Reference |

| (R)-N-Benzyl-2-acetamido-3-methoxypropionamide | MES (mice) | 8.3 | [9] |

| N-benzyl 2,3-dimethoxypropionamide | MES (mice) | 30 | [9] |

| Phenobarbital | MES (mice) | 22 | [9] |

| Compound 14 | MES (mice) | 49.6 | [10] |

| Compound 1g | MES (mice) | 29 | [11] |

| (R)-AS-1 | MES (mice) | 15.2 | [12] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol describes the procedure for the MES test in mice to assess the anticonvulsant activity of substituted phenylacetamides.

Objective: To determine the ED50 of a test compound for protection against MES-induced tonic hindlimb extension.

Materials:

-

Male ICR mice (20-25 g)

-

Electroshock apparatus with corneal electrodes

-

Saline solution (0.9%)

-

Test compound and vehicle

Procedure:

-

Administer the test compound or vehicle to groups of mice (n=8-10 per group) via the desired route (e.g., intraperitoneal, oral).

-

At the time of predicted peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes moistened with saline.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Test several doses of the compound to generate a dose-response curve.

-

Calculate the ED50 value using a suitable statistical method (e.g., probit analysis).[10][11]

Experimental Workflow

Analgesic Activity

Certain substituted phenylacetamides exhibit significant analgesic properties, making them potential candidates for pain management. Their analgesic effects can be mediated through various mechanisms, including but not limited to sodium channel blockade in pain pathways. The hot-plate test is a common method to assess centrally mediated analgesia.

Quantitative Data: Analgesic Efficacy

The analgesic effect is often measured as an increase in the latency to a painful stimulus.

| Compound | Test | Dose (mg/kg) | Effect (e.g., % increase in latency) | Reference |

| Ellagic Acid | Carrageenan-induced paw edema | 1, 3, 10, 30 | Dose-dependent reduction in paw edema | [13] |

| Indomethacin | Carrageenan-induced paw edema | 5 | Significant inhibition of edema | [13] |

Note: Specific latency data for a range of phenylacetamides in the hot-plate test requires further compilation from full-text articles.

Experimental Protocol: Hot-Plate Test

This protocol details the hot-plate test in mice for evaluating the analgesic potential of substituted phenylacetamides.

Objective: To measure the latency of a pain response to a thermal stimulus after compound administration.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C)

-

Test compound and vehicle

Procedure:

-

Administer the test compound or vehicle to groups of mice.

-

At various time points after administration (e.g., 30, 60, 90 minutes), place each mouse individually on the hot plate.

-

Start a timer and observe the mouse for signs of nociception, such as paw licking, paw shaking, or jumping.

-

Record the latency time to the first sign of a pain response.

-

A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

-

An increase in the reaction time compared to the vehicle-treated group indicates an analgesic effect.

Experimental Workflow

Anti-inflammatory Activity

A number of substituted phenylacetamides have demonstrated anti-inflammatory properties. A key mechanism underlying this effect is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade. By inhibiting COX-1 and/or COX-2, these compounds reduce the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

Quantitative Data: COX Inhibition

The inhibitory potency against COX enzymes is determined by IC50 values.

| Compound | Target | IC50 (µM) | Reference |

| SC-560 | COX-1 | 0.009 | [14] |

| SC-560 | COX-2 | 6.3 | [14] |

| Ibuprofen | COX-1 | 13 | [14] |

| Ibuprofen | COX-2 | 370 | [14] |

| Celecoxib | COX-1 | 9.4 (mM) | [15] |

| Celecoxib | COX-2 | 0.08 (mM) | [15] |

| Etoricoxib | COX-1/COX-2 ratio | 106 | [16] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

Objective: To evaluate the ability of a test compound to reduce carrageenan-induced inflammation in the rat paw.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

Pletysmometer or calipers

-

Test compound and vehicle

Procedure:

-

Administer the test compound or vehicle to groups of rats.

-

After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).

-

The increase in paw volume is an indicator of inflammation.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.[13][17][18][19][20]

Signaling Pathway: Arachidonic Acid Cascade

Alpha-1A Adrenergic Receptor Antagonism

A specific class of substituted phenylacetamides has been identified as potent and selective antagonists of the alpha-1A adrenergic receptor.[21] These receptors are primarily located in the smooth muscle of the prostate and bladder neck, and their blockade can alleviate the symptoms of benign prostatic hyperplasia (BPH).

Quantitative Data: Alpha-1A Adrenergic Receptor Binding Affinity

The affinity of these compounds for the receptor is typically determined using radioligand binding assays and is expressed as the inhibition constant (Ki).

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Prazosin | α1 | - | [22] |

| Tamsulosin | α1A > α1B/α1D | - | [23] |

| Alfuzosin | α1A | - | [23] |

Note: Specific Ki values for a range of phenylacetamide-based alpha-1A antagonists require further compilation from specialized literature.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines the general steps for a radioligand binding assay to determine the affinity of a test compound for the alpha-1A adrenergic receptor.

Objective: To determine the Ki of a test compound for the alpha-1A adrenergic receptor.

Materials:

-

Cell membranes expressing the human alpha-1A adrenergic receptor

-

Radioligand (e.g., [3H]prazosin)

-

Non-specific binding agent (e.g., phentolamine)

-

Test compound

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

In a parallel set of tubes, incubate the membranes with the radioligand and a high concentration of the non-specific binding agent to determine non-specific binding.

-

After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[15][16]

Signaling Pathway: Alpha-1A Adrenergic Receptor

TRPM4 Channel Inhibition

Recent research has identified substituted phenylacetamides as inhibitors of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel.[24][25][26] Dysregulation of TRPM4 is implicated in various pathological conditions, including cardiac arrhythmias and certain cancers, making it an attractive therapeutic target.

Quantitative Data: TRPM4 Inhibition

The inhibitory activity of phenylacetamides against TRPM4 is determined using electrophysiological techniques.

| Compound | Target | IC50 (µM) | Reference |

| 9-phenanthrol | TRPM4 | 17.0 ± 2.8 | [25] |

| Flufenamic acid (FFA) | TRPM4 | 9.2 ± 1.2 | [25] |

| Compound 4 | TRPM4 | 1.0 ± 0.2 | [25] |

| Compound 5 | TRPM4 | 1.8 ± 0.1 | [25] |

| MPB-104 | TRPM4 | 10-20 | [4] |

| Spermine | murine TRPM4 | 35 | [4] |

Experimental Protocol: Inside-Out Patch Clamp for TRPM4 Activity

This protocol describes the measurement of TRPM4 channel activity and its inhibition by substituted phenylacetamides.

Objective: To determine the IC50 of a test compound for the inhibition of TRPM4 channels.

Materials:

-

HEK293 cells stably expressing human TRPM4

-

Pipette solution (in mM): 150 NaCl, 10 HEPES, 2 CaCl2 (pH 7.4)

-

Bath solution (in mM): 150 NaCl, 10 HEPES, 2 HEDTA (pH 7.4), with varying free Ca2+ concentrations

-

Test compound

-

Patch clamp setup

Procedure:

-

Establish a gigaohm seal on a TRPM4-expressing cell.

-

Excise the membrane patch to achieve the inside-out configuration, with the intracellular side of the membrane facing the bath solution.

-

Apply a voltage ramp protocol (e.g., -100 mV to +100 mV) to elicit TRPM4 currents.

-

Activate the TRPM4 channels by perfusing the bath with a solution containing a specific concentration of free Ca2+.

-

Record the baseline TRPM4 currents.

-

Apply the test compound at various concentrations to the bath solution.

-

Record the TRPM4 currents in the presence of the inhibitor.

-

Analyze the current inhibition at a specific voltage (e.g., +100 mV) to construct a concentration-response curve and calculate the IC50.[24][27]

Signaling and Logical Relationship

Conclusion

The diverse mechanisms of action of substituted phenylacetamides underscore their significant potential in the development of novel therapeutics for a wide range of diseases. From modulating neuronal excitability through sodium channel blockade to influencing inflammatory processes and specific receptor signaling, this class of compounds offers a rich scaffold for medicinal chemistry exploration. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of substituted phenylacetamides. Further investigation into the structure-activity relationships and target selectivity will continue to drive the design of next-generation drugs with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. axolbio.com [axolbio.com]

- 6. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 7. Patch Clamp Protocol [labome.com]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pjsir.org [pjsir.org]

- 15. repository.library.noaa.gov [repository.library.noaa.gov]

- 16. issc.org [issc.org]

- 17. inotiv.com [inotiv.com]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. criver.com [criver.com]

- 21. Phenylacetamides as selective alpha-1A adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. selleckchem.com [selleckchem.com]

- 23. go.drugbank.com [go.drugbank.com]

- 24. Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor (4-Chloro-2-(2-chlorophenoxy)acetamido) Benzoic Acid (CBA) in Canine Left Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors [frontiersin.org]

The Strategic Role of 2-bromo-N-(2,4-difluorophenyl)acetamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, haloacetamides, and specifically 2-bromo-N-(2,4-difluorophenyl)acetamide, represent a critical class of reagents. Their inherent reactivity, coupled with the physicochemical properties imparted by the difluorophenyl moiety, makes them valuable precursors in the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound as a key intermediate in drug discovery.

Core Synthesis and Properties

This compound serves as a bifunctional reagent, featuring a reactive C-Br bond susceptible to nucleophilic substitution and an amide linkage that can influence the overall physicochemical properties of a target molecule. The presence of two fluorine atoms on the phenyl ring can enhance metabolic stability, binding affinity, and membrane permeability.

Synthesis of this compound

The most direct and common method for the synthesis of this compound involves the acylation of 2,4-difluoroaniline with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen halide byproduct.

Experimental Protocols

Synthesis of this compound from 2,4-difluoroaniline

Materials:

-

2,4-difluoroaniline

-

Bromoacetyl bromide

-

1,4-dioxane (anhydrous)

-

Pyridine (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2,4-difluoroaniline (1.0 eq) in anhydrous 1,4-dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous 1,4-dioxane to the cooled solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Application as a Precursor in the Synthesis of Bioactive Molecules

The primary utility of this compound in medicinal chemistry lies in its role as an electrophilic building block for the introduction of the N-(2,4-difluorophenyl)acetamido moiety into a target molecule. The reactive C-Br bond readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and phenols, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This reaction is a cornerstone of many synthetic routes to complex heterocyclic structures with therapeutic potential.

Exemplary Synthetic Application (Based on an Analogous Precursor)

The following table summarizes the quantitative data from the synthesis of a benzothiazine acetamide derivative using an analogous bromoacetamide precursor. This data is presented to illustrate the typical yields and biological activities that can be expected when using such building blocks.

| Precursor | Product | Reaction Type | Yield (%) | Biological Target | IC50 (µM) |

| 2-bromo-N-(2-bromophenyl) acetamide | 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl) acetamide | N-alkylation | 75 | α-glucosidase | 5.17 ± 0.28 |

| 2-bromo-N-(2-bromophenyl) acetamide | 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl) acetamide | N-alkylation | 75 | α-amylase | 18.82 ± 0.89 |

Visualizing Synthetic and Logical Workflows

To further elucidate the role of this compound in a drug discovery context, the following diagrams illustrate the synthetic workflow and the logical progression from a simple precursor to a potential drug candidate.

Caption: Synthetic workflow for the preparation and subsequent use of this compound.

Caption: Logical workflow illustrating the role of the precursor in a drug discovery program.

Conclusion

This compound stands out as a valuable and versatile precursor in the field of medicinal chemistry. Its straightforward synthesis and the reactive nature of the carbon-bromine bond allow for its efficient incorporation into a diverse range of molecular scaffolds. The presence of the difluorophenyl group offers advantageous properties for drug design, including enhanced metabolic stability and binding interactions. While direct literature on its application in late-stage clinical candidates is limited, the principles of its reactivity are well-established through analogous compounds, making it a strategic choice for researchers and scientists engaged in the synthesis of novel therapeutic agents. As the quest for new and effective drugs continues, the utility of such well-defined and reactive building blocks will undoubtedly remain a cornerstone of successful drug discovery programs.

References

A Technical Guide to the Solubility of 2-bromo-N-(2,4-difluorophenyl)acetamide in Organic Solvents for Drug Development Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-bromo-N-(2,4-difluorophenyl)acetamide is a halogenated acetamide derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and preclinical development. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound, outlines a standard experimental workflow, and discusses the importance of solubility in the drug development process. While specific quantitative solubility data for this compound is not extensively published, this document serves as a practical guide for researchers to generate and interpret such crucial data.

Importance of Solubility in Drug Development

Solubility is a critical physicochemical property that influences a drug candidate's journey from discovery to clinical application. For a compound like this compound, understanding its solubility in organic solvents is essential for:

-

Synthesis and Purification: Selecting appropriate solvents for chemical reactions, crystallization, and purification processes.

-

Analytical Method Development: Preparing stock solutions and standards for quantification using techniques like High-Performance Liquid Chromatography (HPLC).

-

Formulation Development: Designing appropriate dosage forms, as solubility impacts dissolution rate and bioavailability.

-

Preclinical Studies: Preparing dosing solutions for in vitro and in vivo assays.

The following diagram illustrates the central role of solubility assessment in the early drug development pipeline.

Caption: Logical flow of solubility assessment in early drug development.

Experimental Determination of Solubility

The solubility of a compound in a specific solvent at a given temperature is defined as the maximum amount of the solute that can be dissolved in a given amount of the solvent to form a saturated solution. Several methods can be employed to determine the solubility of this compound.

A typical workflow for determining the solubility of the target compound is depicted below. This process ensures the accurate and reproducible measurement of solubility across a range of solvents.

Caption: Experimental workflow for solubility determination.

2.2.1. Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

-

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

-

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)

-

Vials with screw caps

-

Shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV)

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials tightly and place them in a shaker or rotator within a constant temperature incubator (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculate the original solubility by taking into account the dilution factor.

-

2.2.2. High-Performance Liquid Chromatography (HPLC) for Quantification

A common method for quantifying the dissolved solute is Reverse-Phase HPLC with UV detection.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

-

Stationary Phase: A C18 column is typically suitable for compounds of this nature.

-

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

-

Calibration: A calibration curve is prepared by injecting known concentrations of the compound to establish a linear relationship between peak area and concentration.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents. A tabular format is highly recommended.

Table 1: Template for Reporting the Solubility of this compound at a Specified Temperature

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Quantification |

| Methanol | 25.0 | TBD | TBD | HPLC-UV |

| Ethanol | 25.0 | TBD | TBD | HPLC-UV |

| Acetone | 25.0 | TBD | TBD | HPLC-UV |

| Acetonitrile | 25.0 | TBD | TBD | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25.0 | TBD | TBD | HPLC-UV |

| Dichloromethane | 25.0 | TBD | TBD | HPLC-UV |

| Ethyl Acetate | 25.0 | TBD | TBD | HPLC-UV |

*TBD: To Be Determined experimentally.

Note: When reporting solubility data, it is crucial to specify the temperature at which the measurements were made, as solubility is temperature-dependent.

Conclusion

While readily available public data on the solubility of this compound in a range of organic solvents is limited, this guide provides the necessary framework for researchers and drug development professionals to experimentally determine and report this critical parameter. The outlined experimental workflow, detailed protocols for the shake-flask method, and guidance on quantification and data presentation will enable the generation of high-quality, reproducible solubility data. This information is indispensable for advancing the development of this compound and other novel chemical entities in the pharmaceutical pipeline.

A Technical Guide to the Thermochemical Properties of 2-bromo-N-(2,4-difluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the methodologies for determining the thermochemical properties of the compound 2-bromo-N-(2,4-difluorophenyl)acetamide. Due to the current absence of published experimental data for this specific molecule, this document serves as a comprehensive resource for researchers seeking to characterize its thermodynamic profile. It details both experimental and computational protocols for obtaining key parameters such as enthalpy of formation, entropy, and heat capacity. The guide also provides templates for data presentation and visual workflows to aid in experimental design and execution.

Introduction

This compound is a halogenated acetamide derivative of interest in medicinal chemistry and drug development. A thorough understanding of its thermochemical properties is crucial for predicting its stability, reactivity, and behavior in various chemical and biological systems. This information is vital for process development, safety assessment, and formulation design. This guide provides a framework for the determination of these essential properties.

Thermochemical Data Summary

While specific experimental values for this compound are not currently available in the literature, the following tables provide a structured format for presenting such data once obtained. These tables are designed for clarity and easy comparison of key thermochemical parameters.

Table 1: Molar Thermodynamic Properties

| Property | Symbol | Value | Units | Method |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Data not available | kJ·mol-1 | |

| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | Data not available | kJ·mol-1 | |

| Standard Molar Entropy (solid) | S°(s) | Data not available | J·mol-1·K-1 | |

| Molar Heat Capacity (solid) | Cp,m(s) | Data not available | J·mol-1·K-1 |

Table 2: Phase Change Energetics

| Property | Symbol | Value | Units | Method |

| Enthalpy of Fusion | ΔfusH | Data not available | kJ·mol-1 | DSC |

| Enthalpy of Vaporization | ΔvapH | Data not available | kJ·mol-1 | |

| Enthalpy of Sublimation | ΔsubH | Data not available | kJ·mol-1 | |

| Melting Point | Tm | Data not available | K | |

| Boiling Point | Tb | Data not available | K |

Experimental Protocols

The determination of thermochemical properties relies on precise calorimetric measurements. The following are detailed methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) can be determined using a bomb calorimeter.

Objective: To measure the heat of combustion of this compound and from this, calculate its standard enthalpy of formation.

Apparatus:

-

Isoperibol bomb calorimeter

-

Pellet press

-

Ignition system

-

High-purity oxygen source

-

Analytical balance (±0.0001 g)

-

Benzoic acid (as a standard for calibration)

Procedure:

-

Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a known mass of benzoic acid.

-

Sample Preparation: A pellet of approximately 1 gram of this compound is prepared using a pellet press. The exact mass is recorded.

-

Bomb Assembly: The pellet is placed in the crucible inside the bomb. A fuse wire is attached to the ignition electrodes, making contact with the sample. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Calorimetry: The bomb is placed in the calorimeter vessel containing a known mass of water. The initial temperature is recorded. The sample is ignited, and the temperature is monitored until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat of combustion (qc) is calculated using the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of formation of nitric acid (from any residual nitrogen in the bomb) and hydrobromic and hydrofluoric acids (from the combustion of the halogenated compound).

-

Calculation of ΔfH°: The standard enthalpy of formation is calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO2, H2O, HBr, and HF) and the measured heat of combustion.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Objective: To measure the heat capacity (Cp) and the enthalpy of fusion (ΔfusH) of the title compound.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: A small sample (5-10 mg) of this compound is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Heat Capacity Measurement: The sample and reference pans are heated at a constant rate (e.g., 10 K/min) over the desired temperature range. The difference in heat flow to the sample and reference is measured, which is proportional to the heat capacity of the sample.

-

Enthalpy of Fusion Measurement: The sample is heated through its melting point. The energy absorbed during the melting process is recorded as an endothermic peak. The area under this peak is integrated to determine the enthalpy of fusion.

Computational Protocols

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties.

Ab Initio and Density Functional Theory (DFT) Calculations

Objective: To computationally predict the enthalpy of formation and other thermochemical properties.

Software: Gaussian, ORCA, or other quantum chemistry packages.

Methodology:

-

Geometry Optimization: The molecular structure of this compound is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

Energy Calculation: A higher-level single-point energy calculation is often performed on the optimized geometry to improve the accuracy of the electronic energy (e.g., using a composite method like G3, G4, or CBS-QB3).

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K can be calculated using the atomization method or isodesmic reactions. The atomization method involves calculating the total energy of the molecule and subtracting the energies of its constituent atoms in their standard states. Isodesmic reactions, where the number and types of bonds are conserved, often lead to more accurate results due to cancellation of errors.

Visualizations

Experimental Workflow for Thermochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key thermochemical properties of this compound.

Caption: Experimental workflow for determining thermochemical properties.

Conclusion

This technical guide provides a comprehensive overview of the necessary experimental and computational methodologies for the determination of the thermochemical properties of this compound. While experimental data is not yet available, the protocols and frameworks presented herein offer a clear path for researchers to obtain this critical information. Accurate thermochemical data will undoubtedly facilitate the further development and application of this compound in various scientific and industrial fields.

Antimicrobial Properties of Bromo-Difluorophenyl Acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Phenyl acetamide derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial effects. The introduction of halogen substituents, such as bromine and fluorine, onto the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of these compounds, often leading to enhanced antimicrobial potency. This technical guide provides a comprehensive overview of the antimicrobial properties of bromo- and fluoro-substituted phenyl acetamide derivatives, offering insights into their synthesis, biological evaluation, and potential mechanisms of action. While direct research on bromo-difluorophenyl acetamide derivatives is limited in publicly available literature, this guide synthesizes data from structurally related compounds to provide a valuable resource for researchers in this field.

Data Presentation: Antimicrobial Activity of Halogenated Phenyl Acetamide Derivatives

The following tables summarize the in vitro antimicrobial activity of various bromo- and fluoro-substituted acetamide and benzamide derivatives against a range of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of Bromo-Substituted Phenyl Amide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500-5000 | [1] |

| 2-bromo-N-(p-Chlorophenyl) acetamide derivative (5b) | Acinetobacter baumannii ATCC19606 | - (DIZ=32.0 mm) | [2] |

| 2-bromo-N-(p-Chlorophenyl) acetamide derivative (5b) | Pseudomonas aeruginosa ATCC27853 | - (DIZ=23.5 mm) | [2] |

| 2-bromo-N-(p-Chlorophenyl) acetamide derivative (5b) | Pseudomonas aeruginosa ATCC29260 | - (DIZ=24.5 mm) | [2] |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5d) | Extensively drug-resistant Salmonella Typhi | 6.25 | [3] |

| 3-bromo-2,6-dihydroxyacetophenone (2) | Staphylococcus aureus | Good activity | [4] |

| 3-bromo-2,6-dihydroxyacetophenone (2) | MRSA | Good activity | [4] |

Note: DIZ = Disc Inhibition Zone. Higher values indicate greater activity.

Table 2: Antifungal Activity of Bromo- and Fluoro-Substituted Phenyl Amide Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 2-bromo-N-phenylacetamide | Candida albicans | 32 | [5] |

| 2-bromo-N-phenylacetamide | Candida tropicalis | 32 | [5] |

| 2-bromo-N-phenylacetamide | Candida glabrata | 32 | [5] |

| 2-bromo-N-phenylacetamide | Candida parapsilosis | 32 | [5] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Fusarium oxysporum | 300-5000 | [1] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Sclerotinia sclerotiorum | 300-5000 | [1] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Saccharomyces cerevisiae | 300-5000 | [1] |

| Trifluoromethyl and Trifluoromethoxy Substituted Chalcones | Candida albicans | - | [6] |

| Trifluoromethyl and Trifluoromethoxy Substituted Chalcones | Aspergillus niger | - | [6] |

Experimental Protocols

This section details the methodologies for the synthesis and antimicrobial evaluation of halogenated phenyl acetamide derivatives, based on protocols described in the cited literature.

Synthesis of N-Substituted Phenyl Acetamide Derivatives

A common synthetic route for N-substituted phenyl acetamide derivatives involves the reaction of a substituted aniline with an appropriate acylating agent.

Example Protocol for the Synthesis of 2-bromo-N-(p-chlorophenyl) acetamide: [2]

-

Starting Materials: 4-Chloroaniline and Bromoacetyl bromide.

-

Reaction: The amination reaction is carried out by reacting 4-Chloroaniline with Bromoacetyl bromide.

-

Solvent and Conditions: The reaction is typically performed in a suitable organic solvent at room temperature.

-

Purification: The resulting product, 2-bromo-N-(p-chlorophenyl) acetamide, is purified using standard techniques such as recrystallization or column chromatography.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as broth microdilution or agar disk diffusion.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: [1][5]

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microorganism suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2. Agar Disk Diffusion Method: [2][4]

-

Agar Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and inoculate the entire surface with a standardized suspension of the test bacterium.

-

Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the agar surface.

-

Incubation: Incubate the plates under appropriate conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited. The size of the zone of inhibition is indicative of the compound's antibacterial activity.

Visualizations

General Workflow for Synthesis and Antimicrobial Screening

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel acetamide derivatives.

References

- 1. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irejournals.com [irejournals.com]

- 3. mdpi.com [mdpi.com]

- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Anticonvulsant Potential of Fluorinated Phenylacetamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This guide delves into the anticonvulsant potential of a specific class of compounds: fluorinated phenylacetamides. By leveraging the unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, researchers have developed novel phenylacetamide derivatives with promising anticonvulsant profiles. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and implicated mechanisms of action for this compound class, serving as a resource for professionals in the field of epilepsy research and drug development.

Quantitative Efficacy and Neurotoxicity

The anticonvulsant activity of fluorinated phenylacetamides has been primarily evaluated in rodent models using standardized tests such as the maximal electroshock (MES), subcutaneous pentylenetetrazol (scPTZ), and the 6-Hz psychomotor seizure tests. These models represent different types of seizures, with the MES test indicating efficacy against generalized tonic-clonic seizures, the scPTZ test predicting activity against absence seizures, and the 6-Hz test modeling therapy-resistant partial seizures. Neurotoxicity is commonly assessed using the rotarod test, which measures motor coordination.

The following tables summarize the quantitative data from various studies on the anticonvulsant efficacy (Median Effective Dose, ED₅₀) and neurotoxicity (Median Toxic Dose, TD₅₀) of representative fluorinated phenylacetamide derivatives.